molecular formula C8H5ClN2O2 B1439861 2-(2-Chloro-5-nitrophenyl)acetonitrile CAS No. 52427-02-8

2-(2-Chloro-5-nitrophenyl)acetonitrile

Cat. No. B1439861
CAS RN: 52427-02-8
M. Wt: 196.59 g/mol
InChI Key: WJBQLIYKDHDLGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

CNPA is synthesized through a process involving the reaction of 2-chloro-5-nitrophenol and acetonitrile in the presence of a base. This reaction is used to form the CNPA product and is a popular method due to its simplicity and efficiency.


Molecular Structure Analysis

The molecular structure of 2-(2-Chloro-5-nitrophenyl)acetonitrile is represented by the linear formula C8H5ClN2O2 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-8-2-1-7 (11 (12)13)5-6 (8)3-4-10/h1-2,5H,3H2 .


Chemical Reactions Analysis

There are several chemical reactions and synthesis methods involving 2-(2-Chloro-5-nitrophenyl)acetonitrile. For instance, Babaev et al. (1999) discussed the reaction of 2-chloro-N- (p-nitrophenacyl)pyridinium bromide with potassium cyanate in acetonitrile, which produces different compounds depending on the solvent used.


Physical And Chemical Properties Analysis

The compound is a colorless solid that is soluble in water. It has a molecular weight of 196.59 g/mol . The melting point of the compound is between 97 - 100 degrees .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Babaev et al. (1999) discussed the reaction of 2-chloro-N-(p-nitrophenacyl)pyridinium bromide with potassium cyanate in acetonitrile, which produces different compounds depending on the solvent used (Babaev, Rybakov, Zhukov, & Orlova, 1999).
    • Amiri et al. (2018) investigated the reactivity of 2-nitro-5,10,15,20-tetraphenylporphyrin with 2-(4-nitrophenyl)acetonitrile, leading to the synthesis of new compounds with potential applications as photosensitizers (Amiri, Moura, Faustino, Cavaleiro, Rakib, & Neves, 2018).
    • D’Auria et al. (1998) explored the photochemical synthesis of 4(5)-nitro-2-arylimidazoles, which involved reactions in acetonitrile (D’Auria, Luca, Mauriello, & Racioppi, 1998).
  • Properties and Applications of Derivatives :

    • Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts containing nitrophenyl groups, which exhibited color changes in the presence of fluoride in acetonitrile, suggesting potential applications in anion sensing (Camiolo, Gale, Hursthouse, & Light, 2003).
    • Zeng and Thibblin (2002) studied the solvolysis of 4-chloro-4-(4′-nitrophenyl)pentan-2-one in aqueous acetonitrile, which revealed insights into reaction mechanisms and kinetics (Zeng & Thibblin, 2002).
    • Buchstaller and Anlauf (2004) observed a Smiles rearrangement during the reduction of 2-aryloxy-2-methylpropionamides, providing a method for accessing valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBQLIYKDHDLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694255
Record name (2-Chloro-5-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-nitrophenyl)acetonitrile

CAS RN

52427-02-8
Record name (2-Chloro-5-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-phenyl-acetonitrile (15.0 g, 99.0 mmol) in the dichloromethane (50 mL) and H2SO4 (40 mL) is slowly added a mixture of H2SO4 (14 mL) and HNO3 (5.5 mL) at 0° C. The reaction mixture is stirred at 0° C. for 20 minutes, warmed to room temperature for 30 minutes and then concentrated to remove organic solvent. The solution is poured into a beaker containing ice-water (400 mL) to give a crystalline precipitate, which is collected by vacuum filtration and washed with water to give the title intermediate (13.4 g, 69.0%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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